Pheniramin

Übersicht

Beschreibung

Pheniramine is a first-generation antihistamine belonging to the alkylamine class. It is commonly used to treat allergic conditions such as hay fever, urticaria, and allergic conjunctivitis. Pheniramine exhibits anticholinergic properties and is known for its relatively strong sedative effects .

Wissenschaftliche Forschungsanwendungen

Pheniramin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung bei der Untersuchung der Antihistaminaktivität und der Struktur-Wirkungs-Beziehungen verwendet.

Biologie: Untersucht werden seine Auswirkungen auf Histaminrezeptoren und verwandte Signalwege.

5. Wirkmechanismus

This compound wirkt als inverser Agonist am Histamin-H1-Rezeptor. Durch die Konkurrenz mit Histamin um die Bindung an diesen Rezeptor reduziert this compound die Aktivität des Rezeptors, was zu einer verringerten Juckreiz, Vasodilatation und Kapillarlecks führt. Dies führt zur Linderung der Symptome, die mit allergischen Reaktionen verbunden sind .

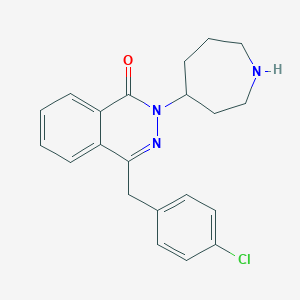

Ähnliche Verbindungen:

- Chlorphenamin

- Bromthis compound

- Dexchlorthis compound

- Dexbromthis compound

- Diphenhydramin

- Doxylamin

Vergleich: this compound ist unter seinen Analoga einzigartig aufgrund seiner spezifischen chemischen Struktur, die einen 2-Benzylpyridin-Rest umfasst, der mit einem Dimethyl(propyl)amin verbunden ist. Diese Struktur trägt zu seinem einzigartigen pharmakologischen Profil bei, einschließlich seiner sedativen Wirkungen und seiner Wirksamkeit als Antihistaminikum .

Die halogenierten Derivate von this compound, wie Chlorphenamin und Bromthis compound, zeigen eine erhöhte Wirksamkeit und werden häufig in Kombinationstherapien zur Steigerung der Wirksamkeit eingesetzt .

Wirkmechanismus

Target of Action

Pheniramine is a first-generation antihistamine . Its primary target is the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, inflammation, and the sleep-wake cycle .

Mode of Action

Pheniramine acts as an inverse agonist . It competes with histamine for the histamine H1 receptor . Once bound, it attenuates the activity of the receptor . This leads to a reduction in H1 receptor activity, which is responsible for reduced itching, as well as reduced vasodilation and capillary leakage leading to less redness and edema .

Biochemical Pathways

Pheniramine’s action on the histamine H1 receptor affects the G-protein coupled receptor protein signaling pathway . The suppression of this pathway leads to reduced itching, redness, and edema .

Pharmacokinetics

After intravenous administration, serum concentrations of pheniramine between 231 and 894 ng/ml were reached . After oral administration, peak serum concentrations between 173 and 274 ng/ml were reached after 1-2.5 hours . The terminal half-lives were estimated to range between 8 and 17 hours (intravenous) and 16 and 19 hours (oral) .

Result of Action

The result of Pheniramine’s action is the suppression of the histamine-induced wheal (swelling) and flare (vasodilation) response . This leads to the alleviation of symptoms associated with allergic reactions, such as itching, redness, and edema .

Biochemische Analyse

Biochemical Properties

Pheniramine plays a significant role in biochemical reactions by inhibiting the action of histamine at the H1 receptor sites. This inhibition prevents the typical allergic response, such as vasodilation, increased capillary permeability, and smooth muscle contraction. Pheniramine interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The interaction with these enzymes can affect the drug’s pharmacokinetics and pharmacodynamics .

Cellular Effects

Pheniramine influences various cellular processes by blocking histamine receptors on the surface of cells. This blockade prevents histamine from binding to its receptors, thereby inhibiting the downstream signaling pathways that lead to allergic symptoms. Pheniramine can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can reduce the release of pro-inflammatory cytokines and chemokines, thereby modulating the immune response .

Molecular Mechanism

The molecular mechanism of pheniramine involves its binding to the H1 histamine receptors on the cell surface. By occupying these receptors, pheniramine prevents histamine from binding and activating the receptor. This inhibition leads to a decrease in the intracellular levels of cyclic adenosine monophosphate (cAMP) and calcium ions, which are crucial for the allergic response. Additionally, pheniramine can inhibit the activity of certain enzymes, such as phospholipase A2, which plays a role in the production of inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pheniramine can change over time due to its stability and degradation. Pheniramine is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat. Long-term studies have shown that pheniramine can have sustained effects on cellular function, including prolonged inhibition of histamine-induced responses. These effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of pheniramine vary with different dosages in animal models. At low doses, pheniramine effectively reduces allergic symptoms without causing significant adverse effects. At higher doses, pheniramine can cause sedation, anticholinergic effects, and toxicity. Studies have shown that there is a threshold dose above which the adverse effects become more pronounced, highlighting the importance of dose optimization in therapeutic settings .

Metabolic Pathways

Pheniramine is metabolized primarily in the liver by cytochrome P450 enzymes, including CYP2D6 and CYP3A4. These enzymes facilitate the oxidation and subsequent conjugation of pheniramine, leading to the formation of inactive metabolites that are excreted in the urine. The metabolic pathways of pheniramine can influence its pharmacokinetics and efficacy, as well as its potential for drug interactions .

Transport and Distribution

Pheniramine is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can bind to plasma proteins, which affects its distribution and bioavailability. Pheniramine is widely distributed in various tissues, including the liver, kidneys, and brain. Its distribution is influenced by factors such as blood flow, tissue permeability, and the presence of transporters .

Subcellular Localization

The subcellular localization of pheniramine is primarily in the cytoplasm and cell membrane, where it interacts with histamine receptors. Pheniramine does not typically accumulate in specific organelles, but its activity can be influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments. These factors can affect the drug’s efficacy and duration of action .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pheniramine can be synthesized through a multi-step process. One common method involves the reaction of 2-benzylpyridine with dimethylamino bromoethane hydrobromate in the presence of potassium carbonate. The reaction mixture is heated to 80°C for several hours, followed by extraction and purification steps to obtain pheniramine .

Industrial Production Methods: Industrial production of pheniramine typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency in the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pheniramin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende N-Oxid-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine Amin-Derivate umwandeln.

Substitution: Die Halogenierung von this compound erhöht seine Wirksamkeit signifikant und führt zu Derivaten wie Chlorphenamin und Bromthis compound.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Halogenierungsreaktionen verwenden oft Halogenierungsmittel wie Chlor oder Brom unter kontrollierten Bedingungen.

Wichtigste gebildete Produkte:

Oxidation: N-Oxid-Derivate.

Reduktion: Amin-Derivate.

Substitution: Halogenierte Derivate wie Chlorphenamin und Bromthis compound.

Vergleich Mit ähnlichen Verbindungen

- Chlorphenamine

- Brompheniramine

- Dexchlorpheniramine

- Dexbrompheniramine

- Diphenhydramine

- Doxylamine

Comparison: Pheniramine is unique among its analogs due to its specific chemical structure, which includes a 2-benzylpyridine moiety linked to a dimethyl (propyl)amine. This structure contributes to its distinct pharmacological profile, including its sedative effects and potency as an antihistamine .

Pheniramine’s halogenated derivatives, such as chlorphenamine and brompheniramine, exhibit increased potency and are often used in combination therapies for enhanced efficacy .

Eigenschaften

IUPAC Name |

N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16/h3-10,12,15H,11,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHNSHDBIRRJRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

132-20-7 (bimaleate) | |

| Record name | Pheniramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023454 | |

| Record name | Pheniramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

175.00 °C. @ 25.00 mm Hg | |

| Record name | Pheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01620 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.77e-01 g/L | |

| Record name | Pheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Pheniramine competes with histamine for the histamine H1 receptor, acting as an inverse agonist once bound. The reduction in H1 receptor activity is responsible for reduced itching as well as reduced vasodilation and capillary leakage leading to less redness and edema. This can be seen in the suppression of the histamine-induced wheal (swelling) and flare (vasodilation) response. Inverse agonism of the H1 receptor in the CNS is also responsible for the sedation produced by first-generation antihistamines like pheniramine. The binding of pheniramine to H4 receptors, and subsequent inverse agonism, may also contribute to reduced itching by antagonizing inflammation. | |

| Record name | Pheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01620 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

86-21-5 | |

| Record name | (±)-Pheniramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pheniramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01620 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pheniramine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pheniramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pheniramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENIRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/134FM9ZZ6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Pheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01620 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

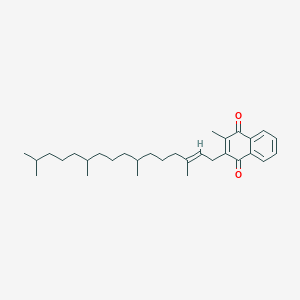

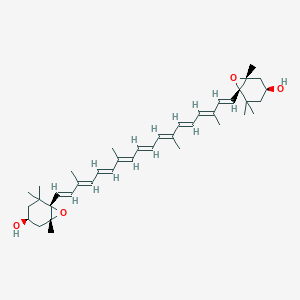

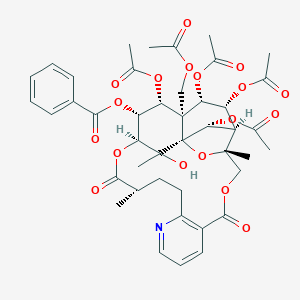

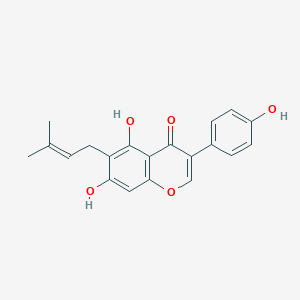

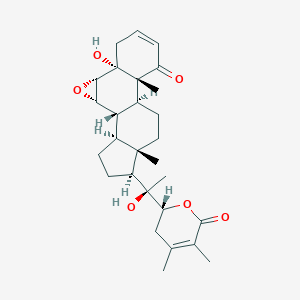

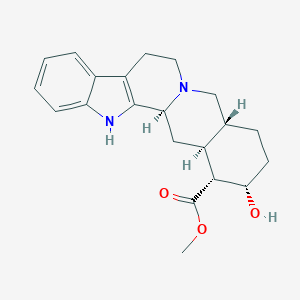

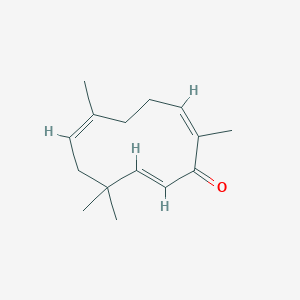

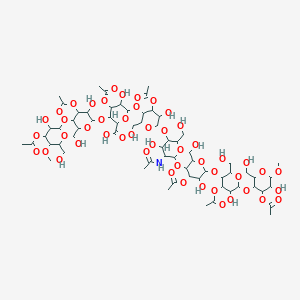

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.